molecular formula C19H16FN3O2S B2841456 2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1020478-03-8

2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2841456
CAS RN: 1020478-03-8
M. Wt: 369.41
InChI Key: RUGIWWURSMESIZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H16FN3O2S and its molecular weight is 369.41. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

Research into compounds with structural similarities, specifically those involving fluorophenyl and pyrazole components, has shown promising anti-inflammatory properties. For instance, a study on derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrated significant anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Anticancer Activity

Novel fluorosubstituted compounds, including benzo[b]pyran derivatives, have been explored for their anticancer activity. A study involving the synthesis and testing of these compounds against lung cancer cell lines showed low concentration effectiveness, indicating the potential utility of fluorophenyl derivatives in cancer treatment (Hammam et al., 2005).

Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, has revealed significant antioxidant activity. These findings suggest that compounds featuring pyrazole-acetamide frameworks could be promising antioxidants (Chkirate et al., 2019).

Radioligand Applications

The development of radioligands for imaging the translocator protein (18 kDa) with PET has utilized compounds such as DPA-714, which is structurally related to the target compound. This application is critical for in vivo imaging, offering a pathway for studying various diseases, including neuroinflammatory conditions (Dollé et al., 2008).

Molecular Probing and Imaging

Further, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, which share a core structure with the compound of interest, have been utilized as molecular probes for the A2A adenosine receptor, demonstrating high affinity and selectivity. These probes have applications in biological studies and potentially in the development of diagnostic tools (Kumar et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-26(25)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGIWWURSMESIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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